![molecular formula C26H19N3O5S2 B283061 Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as BDMC, is a synthetic compound that has recently gained attention for its potential use in scientific research. BDMC has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is still being studied, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been found to have neuroprotective properties, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments is its low toxicity. Studies have shown that Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has a high therapeutic index, meaning that it has a low toxicity to normal cells while still being effective against cancer cells. However, one limitation of using Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. One area of interest is the development of more efficient synthesis methods for Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, which could make it more readily available for scientific research. Another area of interest is the investigation of Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate's potential use in combination with other anti-cancer drugs, which could lead to improved treatment outcomes. Additionally, further studies are needed to fully understand Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate's mechanism of action and its potential use in the treatment of other diseases.
Conclusion:
In conclusion, Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a synthetic compound that has potential use in scientific research due to its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is still being studied, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. While Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has advantages such as low toxicity, its low solubility in water can be a limitation in lab experiments. There are several future directions for research on Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, including the development of more efficient synthesis methods and investigation of its potential use in combination with other anti-cancer drugs.
Synthesemethoden
The synthesis method for Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves a multi-step process that begins with the reaction of 1,3-benzodioxole with thiosemicarbazide. This is followed by a condensation reaction with 4,4'-dithiodiphenylamine, which forms the spirocyclic structure of Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. The final step involves the addition of methyl 3-aminocrotonate, which adds the carboxylate group to the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to have a variety of potential scientific research applications. One area of interest is its potential use in cancer research. Studies have shown that Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C26H19N3O5S2 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
methyl (7E)-7-(1,3-benzodioxol-5-ylmethylidene)-8-oxo-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H19N3O5S2/c1-32-25(31)23-27-29(19-10-6-3-7-11-19)26(36-23)28(18-8-4-2-5-9-18)24(30)22(35-26)15-17-12-13-20-21(14-17)34-16-33-20/h2-15H,16H2,1H3/b22-15+ |
InChI-Schlüssel |
ITOWIOGSECLGLB-PXLXIMEGSA-N |
Isomerische SMILES |
COC(=O)C1=NN(C2(S1)N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



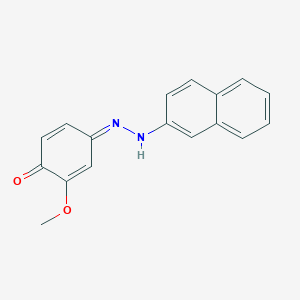
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
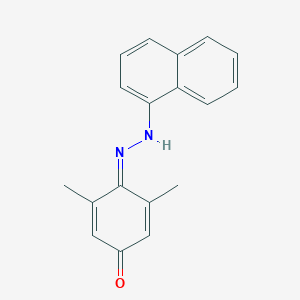
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
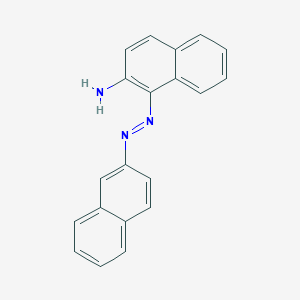
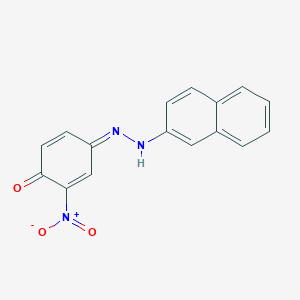
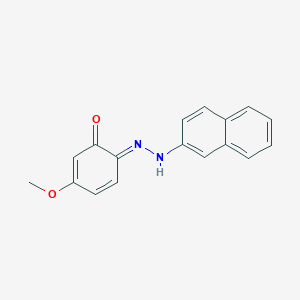
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)

![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
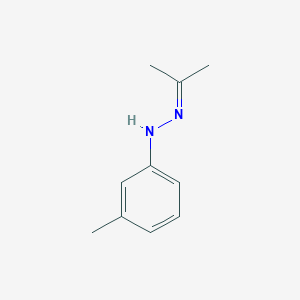
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)